Superior Clinical Efficacy: Higher Odds of Achieving Clear/Almost Clear Skin vs. Pimecrolimus 1% and Tacrolimus 0.03%
An unanchored matching-adjusted indirect comparison (MAIC) of individual patient data from Crisaborole Phase III trials and published RCT data for topical calcineurin inhibitors demonstrated a statistically significant and clinically meaningful advantage for Crisaborole 2% ointment over pimecrolimus 1% and tacrolimus 0.03%. The primary outcome was the achievement of an Investigator's Static Global Assessment (ISGA) score of 0 or 1 (clear or almost clear) at 6 weeks [1]. The analysis, which reweighted patient-level data from 1021 patients in the Crisaborole trials to match the comparator trial populations, provided a robust indirect estimate of relative treatment effects [2].
| Evidence Dimension | Odds of achieving ISGA score of 0/1 (clear/almost clear) |
|---|---|
| Target Compound Data | Odds Ratio (OR) for Crisaborole 2% was 2.03 (95% CI: 1.45–2.85) and 1.50 (95% CI: 1.09–2.05) |
| Comparator Or Baseline | Pimecrolimus 1% and Tacrolimus 0.03% (reference groups) |
| Quantified Difference | OR 2.03 (p<0.001) vs. pimecrolimus; OR 1.50 (p=0.012) vs. tacrolimus 0.03% |
| Conditions | Patients aged ≥2 years with mild-to-moderate atopic dermatitis; efficacy assessed at 6 weeks. MAIC methodology using individual patient data (N=1021 for Crisaborole, effective sample size reduced to N=627 and N=311 for pimecrolimus and tacrolimus comparisons, respectively). |
Why This Matters
This quantitative evidence of superior odds for achieving 'clear or almost clear' skin directly informs formulary and clinical trial protocol decisions when selecting a topical non-steroidal agent for mild-to-moderate AD.
- [1] Thom, H., Cheng, V., Keeney, E., Neary, M. P., Eccleston, A., Zang, C., Cappelleri, J. C., Cha, A., & Thyssen, J. P. (2022). Matching-Adjusted Indirect Comparison of Crisaborole Ointment 2% vs. Topical Calcineurin Inhibitors in the Treatment of Patients with Mild-to-Moderate Atopic Dermatitis. Dermatology and Therapy, 12(1), 185–194. View Source
- [2] Broeders, J. A., et al. (2016). Crisaborole ointment, a novel, nonsteroidal phosphodiesterase 4 (PDE4) inhibitor for the topical treatment of atopic dermatitis (AD) in children and adults. Dermatologic Therapy, 29(3), 185–192. (as cited in MAIC study) View Source
